molecular formula C17H21N7O B5212580 6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No. B5212580
M. Wt: 339.4 g/mol
InChI Key: RZZNYBGBPVCLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in various biological processes such as inflammation, cell proliferation, and cell death.
Biochemical and Physiological Effects:
Studies have shown that 6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. However, further studies are required to fully understand the effects of this compound on different biological systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments is its potential to act as a multi-target drug due to its ability to inhibit multiple enzymes and signaling pathways. However, the complex synthesis method and limited availability of this compound can be a limitation for its use in lab experiments.

Future Directions

There are several future directions for the research on 6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. Some of these include:
- Further investigation of its anti-cancer properties and its potential use in cancer treatment.
- Studying its potential use as a pesticide and herbicide in agriculture.
- Developing more efficient and cost-effective synthesis methods.
- Investigating its potential use in the development of organic electronic devices.
- Studying its effects on different biological systems to fully understand its mechanism of action.
In conclusion, 6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a chemical compound that has potential applications in various areas of scientific research. Its complex synthesis method and limited availability can be a limitation for its use in lab experiments. However, further research on its mechanism of action and potential applications can lead to the development of new drugs, pesticides, and electronic devices.

Synthesis Methods

The synthesis of 6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves a multi-step process that includes the reaction of 5-amino-1H-pyrazole-4-carbonitrile with 3-pyridinecarboxylic acid, followed by the reaction of the resulting intermediate with azepane and 2-chloroethylamine hydrochloride. The final product is obtained by cyclization of the intermediate with triethylamine and phosphorus oxychloride. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been investigated for its potential use in the development of organic electronic devices.

properties

IUPAC Name

5-(azepan-1-yl)-N-(2-pyridin-3-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-2-4-11-24(10-3-1)17-16(20-14-15(21-17)23-25-22-14)19-9-7-13-6-5-8-18-12-13/h5-6,8,12H,1-4,7,9-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZNYBGBPVCLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC3=NON=C3N=C2NCCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

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